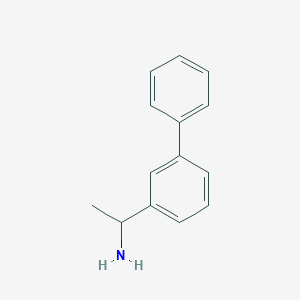

![molecular formula C17H26ClNO5S B3081746 2-[(Z)-N-[(E)-3-chloroprop-2-enoxy]-C-ethylcarbonimidoyl]-5-(2-ethylsulfinylpropyl)-3,5-dihydroxycyclohex-2-en-1-one CAS No. 111031-08-4](/img/structure/B3081746.png)

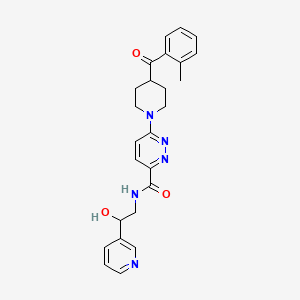

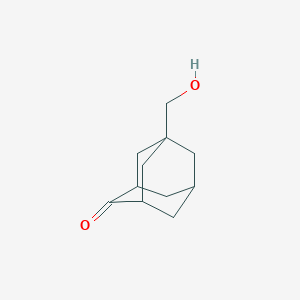

2-[(Z)-N-[(E)-3-chloroprop-2-enoxy]-C-ethylcarbonimidoyl]-5-(2-ethylsulfinylpropyl)-3,5-dihydroxycyclohex-2-en-1-one

Overview

Description

2-[(Z)-N-[(E)-3-chloroprop-2-enoxy]-C-ethylcarbonimidoyl]-5-(2-ethylsulfinylpropyl)-3,5-dihydroxycyclohex-2-en-1-one is a useful research compound. Its molecular formula is C17H26ClNO5S and its molecular weight is 391.9 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

5-Hydroxy-clethodim Sulfoxide, a derivative of Clethodim, primarily targets the enzyme acetyl coenzyme A carboxylase (ACCase) . ACCase plays a crucial role in the biosynthesis of fatty acids , which are essential components of plant cell membranes .

Mode of Action

The compound exhibits its herbicidal activity by inhibiting ACCase . This inhibition disrupts the normal biosynthesis of fatty acids, leading to a deficiency in necessary components for plant growth and development .

Biochemical Pathways

The primary biochemical pathway affected by 5-Hydroxy-clethodim Sulfoxide is the fatty acid biosynthesis pathway . By inhibiting ACCase, the compound disrupts this pathway, leading to a halt in the production of essential fatty acids. This disruption can have downstream effects on various cellular processes that rely on these fatty acids, including the formation and maintenance of cell membranes .

Pharmacokinetics

The pharmacokinetics of Clethodim, the parent compound of 5-Hydroxy-clethodim Sulfoxide, has been studied in rats . Oral absorption was found to be high (88-95%), and elimination was rapid, with 94-98% of the administered dose excreted within 48 hours . The principal route of excretion was the urine (87-93%), and a smaller percentage of the radioactivity (9-17%) was eliminated in the faeces . These findings suggest that 5-Hydroxy-clethodim Sulfoxide may have similar ADME properties, although specific studies on this compound are needed to confirm this.

Result of Action

The inhibition of ACCase by 5-Hydroxy-clethodim Sulfoxide leads to a disruption in the biosynthesis of fatty acids . This disruption can result in a range of molecular and cellular effects, including inhibited germination and root growth, as well as changes in the enzymatic activity of certain enzymes . These effects can ultimately lead to the death of the plant, demonstrating the compound’s effectiveness as a herbicide .

Action Environment

The action of 5-Hydroxy-clethodim Sulfoxide can be influenced by various environmental factors. For instance, the compound’s effectiveness as a herbicide can vary depending on the specific plant species and its stage of growth . Additionally, environmental conditions such as temperature, humidity, and soil type can also impact the compound’s action, efficacy, and stability.

Biochemical Analysis

Biochemical Properties

It is known that clethodim, a related compound, inhibits acetyl coenzyme A carboxylase, an enzyme common to the pathways of fatty acid biosynthesis

Cellular Effects

Studies on clethodim have shown that it can inhibit cell elongation at certain concentrations

Molecular Mechanism

As mentioned earlier, clethodim, a related compound, is known to inhibit acetyl coenzyme A carboxylase

Metabolic Pathways

It is known that clethodim is extensively metabolized, with clethodim sulfoxide and clethodim sulfone being major metabolites

Properties

IUPAC Name |

2-[(Z)-N-[(E)-3-chloroprop-2-enoxy]-C-ethylcarbonimidoyl]-5-(2-ethylsulfinylpropyl)-3,5-dihydroxycyclohex-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26ClNO5S/c1-4-13(19-24-8-6-7-18)16-14(20)10-17(22,11-15(16)21)9-12(3)25(23)5-2/h6-7,12,20,22H,4-5,8-11H2,1-3H3/b7-6+,19-13- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCOUNBHCRODVOL-IWQANLMDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=NOCC=CCl)C1=C(CC(CC1=O)(CC(C)S(=O)CC)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C(=N/OC/C=C/Cl)/C1=C(CC(CC1=O)(CC(C)S(=O)CC)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26ClNO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

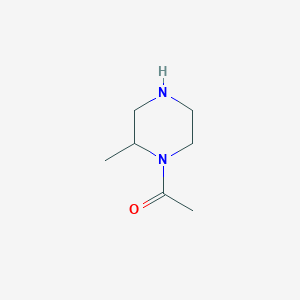

![2-[(4R)-4,5-Dihydro-4-(phenylmethyl)-2-oxazolyl]pyridine](/img/structure/B3081701.png)

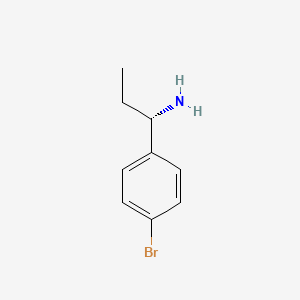

![N-[(3S)-piperidin-3-yl]cyclopropanecarboxamide](/img/structure/B3081739.png)

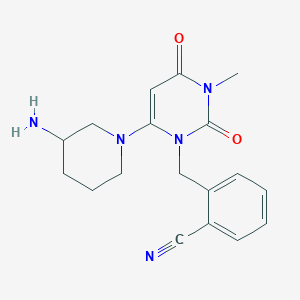

![1-[(3-Methoxyphenyl)methyl]azetidin-3-ol](/img/structure/B3081759.png)